3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Overview
Description
3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a synthetic organic compound with the molecular formula C13H17N3O3 It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and is substituted with methoxy, methyl, and propanoic acid groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazolo[3,4-b]pyridine core is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
Medicinally, 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Future Directions
The future directions for “3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid” and similar compounds could involve further exploration of their synthesis methods and biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, indicating a wide scope for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of substituents: The methoxy and methyl groups can be introduced via alkylation reactions using reagents like methyl iodide and sodium hydride.
Attachment of the propanoic acid group: This step often involves esterification followed by hydrolysis to yield the final carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 3-{3-hydroxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid.
Reduction: 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid: Similar structure but with an acetic acid group instead of propanoic acid.
3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}butanoic acid: Similar structure but with a butanoic acid group instead of propanoic acid.
Uniqueness
The uniqueness of 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups, along with the propanoic acid moiety, provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
3-(3-methoxy-1,4,6-trimethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-7-9(5-6-10(17)18)8(2)14-12-11(7)13(19-4)15-16(12)3/h5-6H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCYHWHURTKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C)OC)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156468 | |
Record name | 3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050911-20-0 | |
Record name | 3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050911-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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